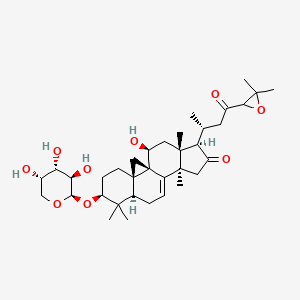
Cimicidanol 3-O-alpha-L-arabinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cimicidanol 3-O-alpha-L-arabinoside: is a triterpenoid compound isolated from the plant Cimicifuga foetida L. It is known for its bioactive properties, particularly its ability to activate AMP-activated protein kinase (AMPK), making it a valuable compound for the investigation of diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cimicidanol 3-O-alpha-L-arabinoside is typically isolated from natural sources, particularly from the plant Cimicifuga foetida L. The isolation process involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cimicifuga foetida L. followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels (>98%) .
Analyse Chemischer Reaktionen
Types of Reactions: Cimicidanol 3-O-alpha-L-arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Cimicidanol 3-O-alpha-L-arabinoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of triterpenoids.
Biology: It is used in studies investigating the biological activities of triterpenoids, including their anti-inflammatory and antioxidant properties.
Medicine: It is being researched for its potential therapeutic effects in the treatment of diabetes due to its ability to activate AMPK.
Industry: It is used in the development of pharmaceuticals and nutraceuticals targeting metabolic disorders
Wirkmechanismus
Cimicidanol 3-O-alpha-L-arabinoside exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic pathways. By activating AMPK, this compound enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, making it a promising compound for the treatment of metabolic disorders such as diabetes .
Vergleich Mit ähnlichen Verbindungen
Cimigenol-3-O-alpha-L-arabinoside: Another triterpenoid isolated from Cimicifuga foetida L.
Cimicifugoside: A glycoside compound also isolated from Cimicifuga species with anti-inflammatory and antioxidant properties.
Uniqueness: Cimicidanol 3-O-alpha-L-arabinoside is unique due to its specific ability to activate AMPK, which is not commonly observed in other similar triterpenoids. This makes it particularly valuable for research in metabolic disorders and diabetes .
Eigenschaften
Molekularformel |
C35H52O9 |
|---|---|
Molekulargewicht |
616.8 g/mol |
IUPAC-Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28?,29-,32+,33-,34-,35+/m1/s1 |
InChI-Schlüssel |
PYBFXJMIKJNNAJ-SWIWVCLISA-N |
Isomerische SMILES |
C[C@H](CC(=O)C1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C |
Kanonische SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


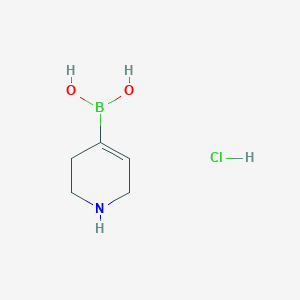
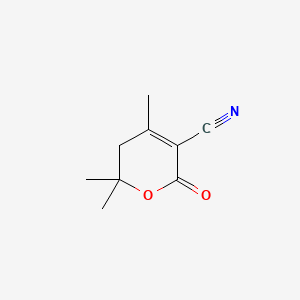
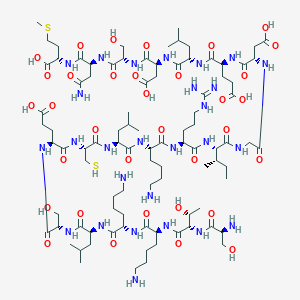
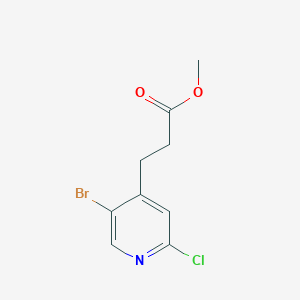

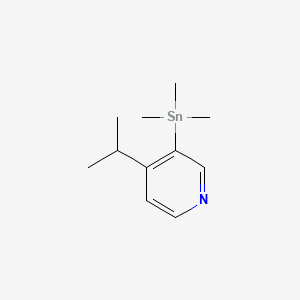


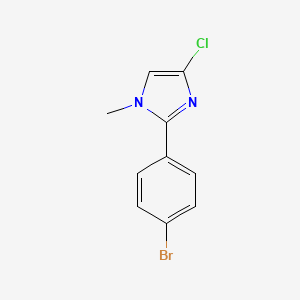
![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)
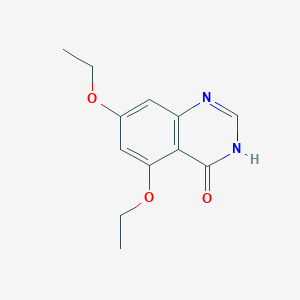


![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
